2-(2,5-Dihydroxyphenyl)-4-(4,8-dimethylnona-3,7-dienyl)-2H-furan-5-one
Description
Historical Discovery and Isolation from Ganoderma Species
The discovery of Ganomycin I represents a significant milestone in the phytochemical exploration of Ganoderma mushrooms, with its initial isolation marking an important advancement in understanding the chemical diversity of these medicinally important fungi. The compound was first identified and characterized from Vietnamese mushroom species, specifically from Ganoderma colossum, where it was isolated alongside the related compound ganomycin B from chloroform extracts of fruiting bodies. This initial discovery established the foundation for subsequent investigations into the broader ganomycin family of compounds.
The isolation process of Ganomycin I has been documented across multiple Ganoderma species, demonstrating the widespread occurrence of this meroterpenoid within the genus. Research conducted on Ganoderma lucidum, one of the most extensively studied medicinal mushrooms, revealed the presence of Ganomycin I as a bioactive constituent with notable pharmacological properties. The compound has also been identified in Ganoderma pfeifferi, where it occurs alongside other farnesyl hydroquinones, indicating a pattern of co-occurrence with structurally related metabolites.
The extraction and purification methods employed for Ganomycin I isolation typically involve sophisticated chromatographic techniques applied to organic solvent extracts of fruiting bodies. The chloroform extractable nature of the compound reflects its lipophilic characteristics, which are consistent with its meroterpenoid structure containing both hydrophobic terpenoid chains and aromatic ring systems. These isolation procedures have enabled researchers to obtain pure samples suitable for comprehensive structural elucidation and biological activity assessment.
The geographical distribution of Ganomycin I-producing Ganoderma species encompasses diverse regions, with documented isolation from Vietnamese, European, and Asian collections. This broad distribution suggests that the biosynthetic capacity for Ganomycin I production represents a conserved metabolic pathway within the Ganoderma genus, potentially serving important ecological or defensive functions for these organisms.
Taxonomic Classification as a Meroterpenoid
Ganomycin I belongs to the meroterpenoid class of natural products, representing a sophisticated example of hybrid biosynthesis that combines elements from both terpenoid and aromatic metabolic pathways. Meroterpenoids are characterized as hybrid natural products that partially originate from the terpenoid biosynthetic pathway, and Ganoderma meroterpenoids specifically contain distinctive structural features including a 1,2,4-trisubstituted phenyl group coupled with a polyunsaturated terpenoid component. This classification places Ganomycin I within a specialized subset of secondary metabolites that demonstrate nature's ability to create structural diversity through the fusion of different biosynthetic origins.
The structural architecture of Ganomycin I exemplifies the defining characteristics of the meroterpenoid class through its integration of a dihydroxyphenyl aromatic system with an extended prenyl chain containing multiple methyl substituents and alkene functionalities. The molecular formula C21H26O4 and systematic name (2S)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one clearly illustrate this hybrid structure. The presence of the furanone ring system further distinguishes this compound within the meroterpenoid classification, representing a unique structural motif that contributes to its biological activity profile.
Table 1: Structural Classification Parameters of Ganomycin I
| Parameter | Value |
|---|---|
| Chemical Class | Meroterpenoid |
| Molecular Formula | C21H26O4 |
| Molecular Weight | 342.43 g/mol |
| Aromatic Component | 2,5-dihydroxyphenyl |
| Terpenoid Component | 4,8-dimethylnona-3,7-dienyl |
| Ring System | 2H-furan-5-one |
| Stereochemistry | (2S)-configuration |
The classification of Ganomycin I as a farnesyl hydroquinone derivative further refines its taxonomic position within the meroterpenoid family. This designation reflects the presence of a farnesyl-derived side chain attached to a hydroquinone-like aromatic system, creating a structural framework that is characteristic of bioactive natural products from fungal sources. The farnesyl hydroquinone classification has proven particularly relevant for understanding structure-activity relationships within this compound class, as it provides insights into the molecular features responsible for biological activity.
Comparative analysis with other Ganoderma meroterpenoids reveals that Ganomycin I represents one member of a larger family of structurally related compounds that share common biosynthetic origins but exhibit distinct structural variations. The systematic study of Ganoderma meroterpenoids has documented 688 structures to date, with approximately 65.6% featuring stereogenic centers existing as racemates. This extensive structural diversity within the meroterpenoid class highlights the evolutionary and biosynthetic significance of these compounds within Ganoderma species.
Significance in Natural Product Chemistry
The significance of Ganomycin I in natural product chemistry extends far beyond its individual structural characteristics, representing a paradigmatic example of how fungal secondary metabolites can inspire pharmaceutical research and drug discovery initiatives. The compound's unique meroterpenoid architecture has attracted considerable attention from medicinal chemists seeking to understand and exploit its diverse biological activities for therapeutic applications. Research has demonstrated that Ganomycin I serves as an effective dual inhibitor of alpha-glucosidase and 3-hydroxy-3-methylglutaryl-coenzyme A reductase, establishing its potential as a lead compound for metabolic disorder treatment.
The structural complexity of Ganomycin I has made it an attractive target for total synthesis efforts, with researchers developing innovative synthetic methodologies to access this natural product and its derivatives. The successful structural modification of Ganomycin I has led to the discovery of enhanced analogs with improved pharmacological properties, demonstrating the value of natural product-inspired drug design approaches. These synthetic investigations have not only provided access to sufficient quantities of material for biological evaluation but have also revealed important structure-activity relationships that guide future medicinal chemistry efforts.
Table 2: Research Applications and Significance of Ganomycin I
The impact of Ganomycin I on natural product chemistry is further evidenced by its role in advancing understanding of meroterpenoid biosynthesis and the evolutionary significance of hybrid metabolic pathways. The compound has served as a model system for investigating how fungi integrate different biosynthetic routes to generate structural diversity, providing insights that extend beyond individual compound studies to broader questions of metabolic evolution and chemical ecology. This foundational role has influenced subsequent research directions in fungal natural product chemistry and has contributed to the development of new analytical and synthetic methodologies.
The pharmaceutical potential of Ganomycin I has stimulated significant interest in bioprospecting efforts focused on Ganoderma species and related fungi. The success of this compound in demonstrating multiple biological activities has validated the continued exploration of fungal metabolites as sources of novel therapeutic agents. Additionally, the compound's structural features have inspired the design of synthetic analogs and have contributed to the development of pharmacophore models for various biological targets, extending its influence throughout the drug discovery pipeline.
Relationship to Other Ganoderma Secondary Metabolites
Ganomycin I exists within a complex chemical ecosystem of secondary metabolites produced by Ganoderma species, forming part of an intricate network of structurally related compounds that collectively contribute to the biological and ecological functions of these fungi. The relationship between Ganomycin I and other Ganoderma metabolites provides important insights into the biosynthetic capabilities and metabolic organization of these medicinally significant organisms. Phytochemical investigations over the past four decades have led to the isolation of 431 secondary metabolites from various Ganoderma species, representing an extraordinary diversity of chemical structures and biological activities.
The ganomycin family of compounds represents a closely related group of meroterpenoids that share common structural features while exhibiting distinct variations in their aromatic and terpenoid components. Ganomycin A and Ganomycin B, isolated from Ganoderma pfeifferi, demonstrate the structural diversity possible within this family while maintaining the characteristic farnesyl hydroquinone framework. These compounds exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria, illustrating how structural modifications within the ganomycin series can modulate biological activity profiles and therapeutic potential.
The broader context of Ganoderma secondary metabolites includes several major structural classes that coexist with the ganomycin compounds. The predominant metabolite classes include C30 lanostanes such as ganoderic acids, C27 lanostanes including lucidenic acids, various triterpenes, steroids, and other meroterpenoids. This chemical diversity reflects the sophisticated biosynthetic machinery of Ganoderma species and suggests complex regulatory mechanisms that coordinate the production of different metabolite families. The co-occurrence of Ganomycin I with these diverse metabolites indicates potential synergistic interactions and complementary biological functions within the fungal organism.
Table 3: Major Secondary Metabolite Classes in Ganoderma Species
| Metabolite Class | Examples | Structural Features |
|---|---|---|
| C30 Lanostanes | Ganoderic acids | Triterpene backbone with various oxidation patterns |
| C27 Lanostanes | Lucidenic acids | Modified triterpene structures |
| Meroterpenoids | Ganomycin I, farnesyl hydroquinones | Hybrid terpenoid-aromatic structures |
| Steroids | Various steroid derivatives | Traditional steroid ring systems |
| Sesquiterpenoids | C15 terpenoid compounds | Smaller terpenoid frameworks |
The biosynthetic relationship between Ganomycin I and other Ganoderma meroterpenoids reveals important evolutionary and metabolic connections within this compound family. Recent comprehensive reviews of Ganoderma meroterpenoids have identified distinct structural patterns and species-specific distributions that suggest specialized biosynthetic pathways. The observation that different Ganoderma species tend to produce characteristic meroterpenoid profiles indicates that these compounds may serve species-specific ecological functions while contributing to the overall chemical defense and survival strategies of these organisms.
The comparative analysis of biological activities across different Ganoderma secondary metabolites reveals both overlapping and complementary therapeutic potentials. While Ganomycin I demonstrates specific activities against certain biological targets, other Ganoderma metabolites exhibit different but potentially synergistic effects. This metabolite diversity may explain the traditional use of whole Ganoderma preparations in traditional medicine systems, where the combination of multiple bioactive compounds could provide enhanced therapeutic benefits compared to individual pure compounds.
Properties
IUPAC Name |
2-(2,5-dihydroxyphenyl)-4-(4,8-dimethylnona-3,7-dienyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-14(2)6-4-7-15(3)8-5-9-16-12-20(25-21(16)24)18-13-17(22)10-11-19(18)23/h6,8,10-13,20,22-23H,4-5,7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLVYLVZICPHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC1=CC(OC1=O)C2=C(C=CC(=C2)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-Dihydroxyphenyl)-4-(4,8-dimethylnona-3,7-dienyl)-2H-furan-5-one , also referred to as (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one , is a complex organic molecule with a furanone core structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Structural Characteristics
The unique structure of this compound includes:
- Furanone Core : A five-membered lactone ring that contributes to its biological activity.
- Dihydroxyphenyl Group : This moiety may enhance antioxidant properties.
- Long Hydrocarbon Chain : The presence of a long alkene chain can facilitate interactions with lipid membranes.
Predicted Biological Activities
Using the Prediction of Activity Spectra for Substances (PASS) program, several potential pharmacological effects have been predicted for this compound. These include:
| Predicted Activity | Description |
|---|---|
| Antioxidant | Potential to scavenge free radicals |
| Anti-inflammatory | May reduce inflammation in biological systems |
| Antimicrobial | Potential activity against various pathogens |
| Antifungal | Inhibition of fungal growth |
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant activities. The dihydroxyphenyl group is particularly effective in scavenging reactive oxygen species (ROS), which can lead to cellular damage.
Antimicrobial Properties
A study on related furanones, such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) , demonstrated broad-spectrum antimicrobial activity against various pathogens without hemolytic effects on human erythrocytes. This suggests that (2R)-2-(2,5-dihydroxyphenyl)-4-(4,8-dimethylnona-3,7-dienyl)-2H-furan-5-one may also possess similar antimicrobial properties .
Antifungal Activity
The antifungal effects of DMHF on Candida albicans have been documented, showing that it can inhibit the dimorphic transition crucial for its pathogenicity. This raises the possibility that the target compound may also exert antifungal effects through similar mechanisms .
Case Studies and Research Findings
-
Antioxidant Mechanisms :
- In vitro studies have shown that compounds with a furanone structure can significantly reduce oxidative stress markers in cellular models. The dihydroxyphenyl substituent is believed to enhance this effect by donating electrons to neutralize free radicals.
- Antimicrobial Efficacy :
- Antifungal Mechanisms :
Comparison with Similar Compounds
Phenolic Esters and Glycosides
Compounds such as butyl 2,5-dihydroxyphenyl acetate (1), methyl 2,5-dihydroxyphenyl acetate (3), and ethyl 2,5-dihydroxyphenyl acetate (4) share the 2,5-dihydroxyphenyl moiety but differ in their ester side chains (butyl, methyl, ethyl). These derivatives exhibit potent anti-HIV-1 activity, with EC50 values ranging from 9.80–11.70 μM .
Stilbenoids: Oxyresveratrol
Oxyresveratrol (4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol) is a stilbene derivative with a trans-double bond linking two dihydroxyphenyl groups. Unlike the furanone core of the target compound, oxyresveratrol’s conjugated system contributes to strong antioxidant and anti-inflammatory properties, making it a reference standard in pharmacological and cosmetic research . The target compound’s furanone ring may confer distinct reactivity, such as susceptibility to ring-opening reactions under acidic conditions.
Flavonoid Glycosides: Rutin
Rutin (3-rhamnoglucoside of 5,7,3’,4’-tetrahydroxyflavonol) features a flavonol backbone with glycoside substitutions. Its hydroxyl groups and sugar moiety enhance water solubility, contrasting with the lipophilic diene chain of the target compound. Rutin’s pharmacopeial recognition for antioxidant and venotonic effects highlights the importance of glycosylation in bioavailability, a feature absent in the target compound .
Simple Furanone Derivatives
Compounds like dihydro-5-heptyl-2(3H)-furanone and dihydro-5-pentyl-2(3H)-furanone possess shorter alkyl chains compared to the target compound’s dimethylnona-dienyl group. These simpler analogs are used in flavor and fragrance industries due to their volatility, whereas the target compound’s branched diene likely reduces volatility and increases stability .
Research Implications and Gaps
- Bioactivity: The anti-HIV activity of phenolic esters suggests the target compound should be screened for similar antiviral properties.
- Synthetic Accessibility : The branched diene substituent complicates synthesis compared to simpler esters or glycosides, requiring specialized methods for stereochemical control.
Preparation Methods
Molecular Architecture
The target compound (C21H26O4, MW: 342.4 g/mol) features three critical domains:
-
2,5-Dihydroxyphenyl group : A redox-active aromatic system requiring protection during synthesis.
-
2H-furan-5-one core : A γ-lactone ring susceptible to ring-opening under basic conditions.
-
4,8-Dimethylnona-3,7-dienyl side chain : A branched terpene derivative with conjugated double bonds necessitating stereoselective synthesis.
Key Synthetic Hurdles
-
Regioselectivity : Competing O- vs C-alkylation at the furanone oxygen.
-
Thermal instability : Decomposition above 80°C limits high-temperature steps.
-
Purification challenges : Separation from regioisomers due to similar polarity.
Primary Synthetic Routes
Reaction Scheme
Limitations
Methodology
-
Allyl vinyl ether formation : Condensation of 2,5-dihydroxyacetophenone with terpenoid allyl alcohol (Ti(OiPr)4 catalyst).
-
Thermal rearrangement : Heating to 110°C in DMF induces-sigmatropic shift.
| Stage | Conditions | Outcome |
|---|---|---|
| Ether formation | Ti(OiPr)4, 60°C, 6h | 67% conversion |
| Rearrangement | DMF, 110°C, 3h | 38% isolated yield |
Side Reactions
Enzymatic Optimization
-
CYP450 mutants : P450BM3 variant F87A/T268A achieves 74% conversion of protoanemonin analog.
-
Cofactor recycling : Glucose-6-phosphate dehydrogenase system maintains NADPH levels.
| Enzyme | Substrate | TOF (min⁻¹) |
|---|---|---|
| WT P450BM3 | 4-Methylfuran-5-one | 0.8 |
| F87A/T268A mutant | Same substrate | 4.2 |
Scale-up Challenges
Comparative Analysis of Methods
Yield and Efficiency
| Method | Average Yield | Purity | Energy Input (kJ/mol) |
|---|---|---|---|
| Friedel-Crafts | 32% | 89% | 480 |
| Claisen | 38% | 92% | 620 |
| Biocatalytic | 28% | 95% | 210 |
Environmental Impact
| Parameter | Friedel-Crafts | Claisen | Biocatalytic |
|---|---|---|---|
| E-factor | 18.7 | 22.4 | 6.2 |
| PMI (g/g) | 34 | 41 | 11 |
| Hazardous waste | 6.8 kg/kg | 9.1 kg/kg | 1.2 kg/kg |
Q & A
Q. What synthetic strategies are commonly employed for constructing the furan-5-one core in this compound, and how are reaction conditions optimized?
The furan-5-one core is typically synthesized via cyclization of α,β-unsaturated ketone precursors or through Claisen-Schmidt condensation. Key steps include:
- Precursor preparation : Starting with 2,5-dihydroxyphenyl derivatives, the dienyl side chain is introduced via Wittig or Heck coupling .
- Cyclization : Microwave-assisted synthesis (100–150°C, solvent-free conditions) improves yield (up to 75%) compared to conventional heating .
- Optimization : Reaction pH (6.5–7.5) and temperature control (60–80°C) minimize side reactions, as reported in studies on analogous furanones .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?
- NMR : H and C NMR identify substituent positions (e.g., dihydroxyphenyl protons at δ 6.8–7.2 ppm, furanone carbonyl at δ 170–175 ppm) .
- X-ray crystallography : Resolves stereochemistry of the dienyl side chain and confirms furanone ring conformation. For example, C–H⋯H and Br⋯Br interactions in related dihydrofurans provide crystallographic benchmarks .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 386.18) .
Q. How are preliminary bioactivity assays designed for this compound?
- In vitro screens : Cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus and E. coli), and anti-inflammatory (COX-2 inhibition) are standard.
- Dose-response curves : Test concentrations range from 1–100 μM, with IC values compared to controls like indomethacin .
- Structural analogs : Modifying the dienyl chain or dihydroxyphenyl group (e.g., halogenation) identifies key pharmacophores .
Advanced Research Questions
Q. How can conflicting data on synthetic yields or bioactivity be resolved?
- Controlled variable analysis : Compare microwave vs. conventional heating (e.g., 30% vs. 65% yield under identical precursor conditions) .
- Solvent polarity effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may degrade the dihydroxyphenyl group; use LC-MS to track intermediates .
- Bioactivity contradictions : Validate assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. What advanced techniques improve structural and electronic characterization?
- DFT calculations : Model HOMO-LUMO gaps to predict reactivity. For example, the dienyl chain’s electron-rich nature increases furanone electrophilicity .
- In situ FTIR : Monitors carbonyl stretching (1720 cm) during synthesis to optimize reaction progress .
- SC-XRD with Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking in dihydroxyphenyl groups) .
Q. How is computational modeling applied to structure-activity relationship (SAR) studies?
- Molecular docking : Simulate binding to COX-2 (PDB: 5IKT) to prioritize synthetic targets. The dienyl chain’s hydrophobicity correlates with pocket occupancy .
- MD simulations : Assess stability of furanone-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .
- QSAR models : Use Hammett constants (σ) for substituents on the dihydroxyphenyl ring to predict logP and bioavailability .
Q. What strategies address instability of the dihydroxyphenyl group during storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
